molecular formula C37H64N4O18S B13410372 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide

Cat. No.: B13410372
M. Wt: 885.0 g/mol
InChI Key: RRHQYQQAOMVJLS-LLRKLLARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide features a biotin (hexahydrothienoimidazolone) core linked via a pentanoylamino-hexanamide spacer to a glycosylated oxane moiety. This structural complexity confers unique physicochemical properties, including enhanced hydrophilicity due to the polysaccharide chain, which distinguishes it from simpler biotin derivatives .

Properties

Molecular Formula

C37H64N4O18S

Molecular Weight

885.0 g/mol

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide

InChI

InChI=1S/C37H64N4O18S/c1-17-25(46)28(49)30(51)34(55-17)59-33-32(58-35-31(52)29(50)26(47)19(14-42)56-35)27(48)20(15-43)57-36(33)54-13-7-12-39-22(44)9-3-2-6-11-38-23(45)10-5-4-8-21-24-18(16-60-21)40-37(53)41-24/h17-21,24-36,42-43,46-52H,2-16H2,1H3,(H,38,45)(H,39,44)(H2,40,41,53)/t17-,18-,19+,20+,21-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+/m0/s1

InChI Key

RRHQYQQAOMVJLS-LLRKLLARSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OCCCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)CO)O)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thieno[3,4-d]imidazole core, the attachment of the pentanoylamino group, and the glycosylation reactions to introduce the sugar moieties. Each step would require specific reagents and conditions, such as:

  • Formation of the thieno[3,4-d]imidazole core: This might involve cyclization reactions using sulfur-containing reagents.
  • Attachment of the pentanoylamino group: This could be achieved through amide bond formation using coupling reagents like EDCI or DCC.
  • Glycosylation reactions: These steps would involve the use of glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesizers and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The oxo group can be reduced to form hydroxyl groups.

    Substitution: The amide and glycosidic bonds can be targets for substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Reagents like nucleophiles (amines, alcohols) under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo group would yield alcohols.

Scientific Research Applications

This compound could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving glycosylation.

    Medicine: As a potential therapeutic agent due to its complex structure and functional groups.

    Industry: As a precursor for the synthesis of bioactive compounds or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could interact with enzymes involved in glycosylation or other biochemical pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The target compound shares the biotin core (hexahydrothienoimidazolone) with several analogs but differs in substituents and functional groups. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Substituents Solubility Applications References
Target Compound C₃₉H₆₄N₄O₁₈S ~1,000 (estimated) Glycosylated oxane High (predicted) Targeted drug delivery, biochemical probes
5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (CAS 72040-64-3) C₁₆H₂₇N₃O₄S 357.47 Free carboxylic acid Moderate Bioconjugation, enzyme studies
N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (CAS 111790-37-5) C₁₂H₂₂N₄O₂S 286.39 Aminoethyl group 0.6 g/L (25°C) Affinity tagging, diagnostics
Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoate (CAS 179532-60-6) C₃₁H₃₄N₂O₃S 514.7 Dibenzyl-protected imidazole, benzyl ester Low (lipophilic) Synthetic intermediates
N-(2-Hydroxyethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (CAS 95611-10-2) C₁₂H₂₁N₃O₃S 287.38 Hydroxyethyl group Moderate Drug delivery, surface modification

Functional Implications

  • Glycosylation (Target Compound): The polysaccharide chain enhances hydrophilicity and may improve biocompatibility or receptor targeting compared to non-glycosylated analogs .
  • Aminoethyl/Hydroxyethyl Groups: Derivatives like CAS 111790-37-5 and CAS 95611-10-2 are smaller, enabling easier conjugation to proteins or nanoparticles for diagnostic assays .
  • Lipophilic Modifications : The benzyl ester in CAS 179532-60-6 increases membrane permeability but reduces aqueous solubility, limiting its use to synthetic intermediates .

Biological Activity

The compound 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide is a complex organic molecule with potential therapeutic implications. Its unique structural features suggest diverse biological activities that warrant thorough investigation.

Structural Features

This compound features multiple functional groups:

  • Thieno[3,4-d]imidazole moiety : Known for its biological activity.
  • Hydroxymethyl and trihydroxy groups : Potentially enhancing solubility and reactivity.
  • Amide linkages : Implicated in various biological interactions.

The exact mechanism of action remains to be fully elucidated; however:

  • The thienoimidazole core is associated with antimicrobial and anticancer properties due to its ability to interfere with cellular processes.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this structure exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
5-(2-Oxohexahydrothieno[3,4-d]imidazol)pentanoic acidAntimicrobial
N-(2-Aminoethyl)-5-(thieno[3,4-d]imidazolyl)butanoic acidAnticancer

Neuroprotective Effects

There is emerging evidence that compounds with similar frameworks may possess neuroprotective effects:

  • GABA Interaction : The potential interaction with GABA receptors could provide insights into neuroprotection mechanisms.

Case Studies

Recent research has highlighted the biological activity of structurally related compounds:

  • Biotin and Lipoic Acid : These vitamins share similarities with the compound and are essential for various metabolic processes in organisms. Their biological roles could provide insight into the compound's functionality .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Initial Synthesis : Involves forming the thienoimidazole core through cyclization reactions.
  • Functional Group Modification : Tailoring substituents to enhance biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.